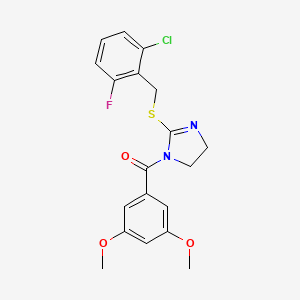

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3S/c1-25-13-8-12(9-14(10-13)26-2)18(24)23-7-6-22-19(23)27-11-15-16(20)4-3-5-17(15)21/h3-5,8-10H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWRQMCSEOFTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethoxyphenyl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClF NOS

- Molecular Weight : 397.89 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structure.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The presence of the imidazole ring is known to confer antimicrobial properties. Imidazole derivatives often exhibit activity against a range of pathogens due to their ability to disrupt microbial cell membranes.

- Antitumor Effects : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The incorporation of methoxy groups in aromatic systems enhances lipophilicity and biological activity, potentially increasing efficacy in targeting cancer cells.

- Enzyme Inhibition : Compounds featuring thioether functionalities can act as enzyme inhibitors, particularly in pathways involving oxidative stress and inflammation.

Antitumor Activity

A study evaluating similar imidazole derivatives demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC values ranged from 10 µM to 30 µM, indicating potent activity (Source: MDPI) .

Antimicrobial Studies

Research has shown that thiazole and imidazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, a derivative with a similar structure was effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported between 5 µg/mL and 20 µg/mL (Source: Echemi) .

Case Studies

- Case Study on Antitumor Efficacy :

- Case Study on Antimicrobial Activity :

Data Table: Biological Activity Overview

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory activities. The compound may possess inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies on related imidazole derivatives have shown promising results as COX inhibitors, suggesting that this compound could also demonstrate similar properties .

Anticancer Activity

The imidazole ring is often associated with anticancer properties due to its ability to interact with biological targets involved in cancer progression. Compounds containing imidazole derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The specific compound may show potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Crop Protection

The compound could be explored for its potential as a pesticide or herbicide. Research into phenylamine derivatives has revealed that they can act as effective agents for protecting crops against various pests and diseases. The structural components of the compound suggest it may inhibit key biological pathways in target organisms, thus serving as a viable agricultural chemical .

Synthetic Pathways

The synthesis of (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethoxyphenyl)methanone involves multi-step reactions typically starting from readily available precursors. The synthesis may include:

- Formation of the imidazole ring through cyclization reactions.

- Introduction of the thioether group via nucleophilic substitution.

- Final coupling with the methanone moiety to complete the structure.

Crystallographic Studies

Crystallographic data can provide insights into the molecular geometry and bonding characteristics of the compound. Studies have shown that similar compounds exhibit specific bond distances and angles that are critical for their biological activity . Understanding these structural details can aid in the design of more potent derivatives.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound belongs to the 1H-imidazole class, sharing core features with analogs like:

- 2-Cyclohexyl-4,5-diphenyl-1H-imidazole : Substituted with bulky aryl groups, enhancing steric hindrance but reducing solubility.

- 5-((4-Chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol : Chloro-substituted aromatic systems, common in agrochemicals for pest resistance.

Table 1: Substituent Comparison

Electronic and Steric Properties

- Chloro-Fluoro Substitutions: The 2-chloro-6-fluoro motif in the benzylthio group increases electronegativity and lipophilicity compared to non-halogenated analogs. This is analogous to pesticidal compounds like halosafen, which uses a 2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy group for enhanced membrane penetration .

- This contrasts with electron-withdrawing groups (e.g., nitro in acifluorfen ), which prioritize radical reactivity.

Research Implications and Hypotheses

While direct data on the target compound is absent, structural analogs suggest:

- Bioactivity : Chloro-fluoro substitutions correlate with pesticidal or antifungal activity (e.g., triticonazole ), while methoxy groups may modulate pharmacokinetics in drug-like molecules.

- Computational Modeling: Graph-based enumeration methods could predict its reactivity or binding modes by comparing node-edge structures (e.g., sulfur bridges vs. oxygen ethers).

Q & A

Q. What synthetic strategies are most effective for synthesizing this compound, and how can purity be optimized?

Answer: The synthesis of imidazole derivatives typically involves condensation reactions between thiol-containing precursors and appropriately substituted ketones or aldehydes. For example:

- Step 1: React 2-chloro-6-fluorobenzyl thiol with a pre-functionalized 4,5-dihydroimidazole precursor under reflux in ethanol (similar to methods in and ).

- Step 2: Purify intermediates via recrystallization (e.g., aqueous ethanol, as in ) or column chromatography.

- Step 3: Characterize intermediates using -NMR and IR spectroscopy to confirm functional groups ().

Key challenges include managing steric hindrance from the 2-chloro-6-fluorobenzyl group and avoiding side reactions. Purity optimization may require adjusting solvent polarity (e.g., DMF for high-temperature reactions; ) and using catalytic bases like potassium hydroxide ().

Q. Which analytical techniques are critical for structural confirmation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR to resolve substituent positions (e.g., methoxy groups at 3,5-positions; ).

- X-ray Crystallography: For definitive stereochemical assignment, particularly for the 4,5-dihydroimidazole ring conformation (as demonstrated in ).

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns ().

- Infrared (IR) Spectroscopy: Validate thioether (C–S) and carbonyl (C=O) bonds ().

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s potential biological activity, such as enzyme inhibition?

Answer:

- In Silico Screening: Use molecular docking to predict binding affinity with target enzymes (e.g., fungal CYP51 for antifungal activity, inspired by ’s fungicide example).

- In Vitro Assays:

- Control Experiments: Compare with structurally similar analogs (e.g., 3,5-dimethoxyphenyl variants) to isolate the role of the thioether moiety ().

Methodological rigor requires linking results to theoretical frameworks, such as structure-activity relationship (SAR) models ().

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Answer:

- Multi-Technique Validation: Cross-validate NMR data with X-ray crystallography () or computational chemistry tools (e.g., DFT calculations for -NMR chemical shift predictions).

- Solvent Effects: Test NMR in deuterated DMSO vs. CDCl to assess solvent-induced shifts ().

- Statistical Analysis: Apply multivariate analysis to identify outliers (e.g., principal component analysis; ).

For persistent discrepancies, revisit synthetic pathways to rule out isomerization or impurities ().

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

Answer:

- Catalyst Screening: Test palladium or copper catalysts for coupling reactions involving the 2-chloro-6-fluorobenzyl group ().

- Temperature Gradients: Optimize reflux conditions (e.g., 75–120°C) to balance reaction rate and decomposition ().

- Scale-Up Adjustments: Replace ethanol with higher-boiling solvents (e.g., toluene) for improved heat management ().

Document yield variations systematically using design-of-experiment (DoE) frameworks ().

Methodological Frameworks

Q. How can a theoretical framework guide mechanistic studies of this compound’s reactivity?

Answer:

- Electron-Deficient Systems: The 2-chloro-6-fluorobenzyl group may act as an electron-withdrawing moiety, directing nucleophilic attacks to specific positions. Use Hammett constants to predict substituent effects ().

- Kinetic Studies: Monitor reaction progress via in situ IR to identify rate-determining steps ().

- Computational Modeling: Apply density functional theory (DFT) to map transition states ().

Link findings to broader concepts in heterocyclic chemistry, such as Baldwin’s rules for ring closure ().

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological assays?

Answer:

- Nonlinear Regression: Fit dose-response curves using tools like GraphPad Prism to calculate EC/IC.

- Error Analysis: Apply bootstrap resampling to quantify confidence intervals ().

- Comparative Studies: Use ANOVA to compare efficacy across derivatives (e.g., 3,5-dimethoxy vs. 4-methoxy analogs; ).

Ensure alignment with bioassay validation protocols ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.